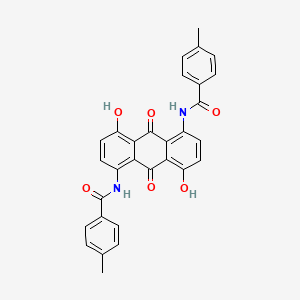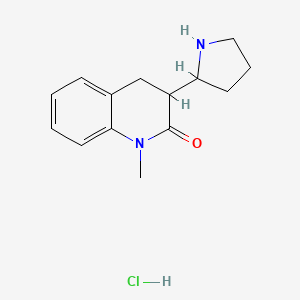
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is a complex organic compound that features a pyrrolidine ring fused to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine ring, followed by its fusion with a quinoline derivative through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学的研究の応用
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate for treating various diseases.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the quinoline structure.
Quinolin-2-one: Contains the quinoline structure but lacks the pyrrolidine ring.
Pyrrolizines: Similar in structure but with different ring fusion patterns.
Uniqueness
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is unique due to its fused ring system, which combines the properties of both pyrrolidine and quinoline structures. This unique combination enhances its potential biological activity and makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C14H19ClN2O |
|---|---|
分子量 |
266.76 g/mol |
IUPAC名 |
1-methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16-13-7-3-2-5-10(13)9-11(14(16)17)12-6-4-8-15-12;/h2-3,5,7,11-12,15H,4,6,8-9H2,1H3;1H |
InChIキー |
GULAJVDXIRCADH-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2CC(C1=O)C3CCCN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



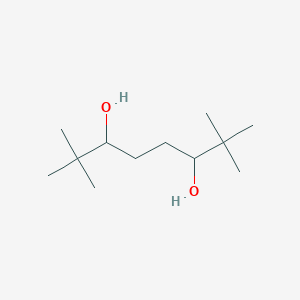
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
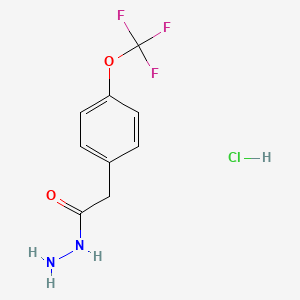


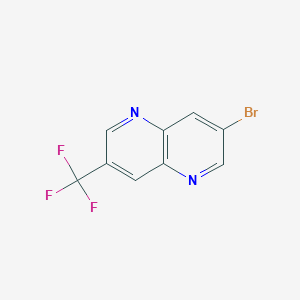

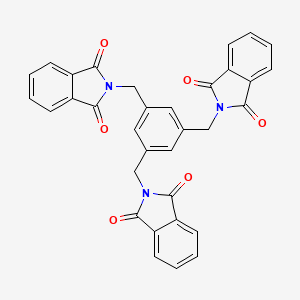
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
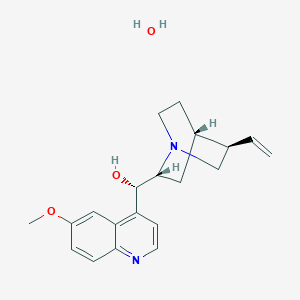
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)

